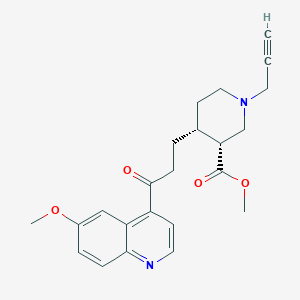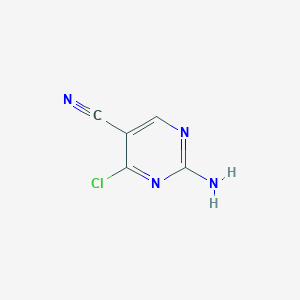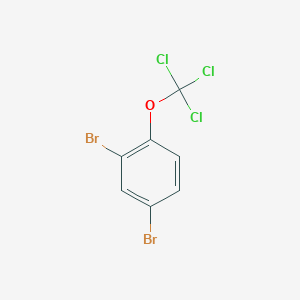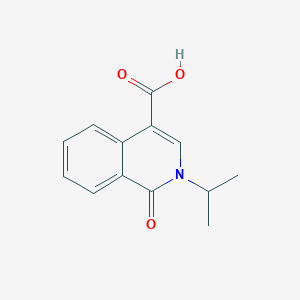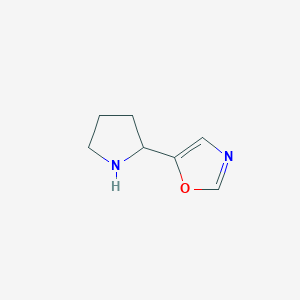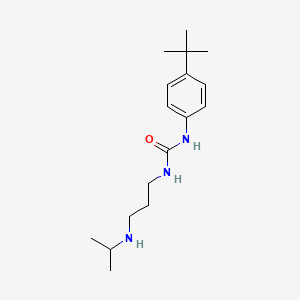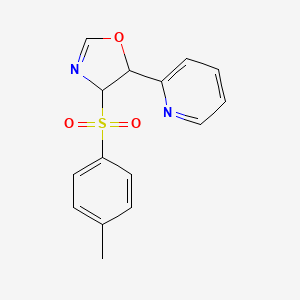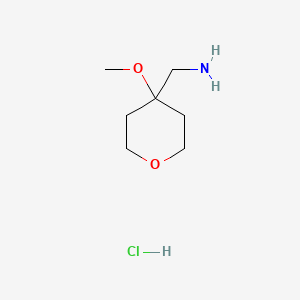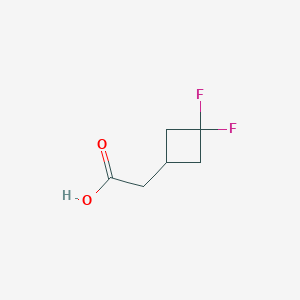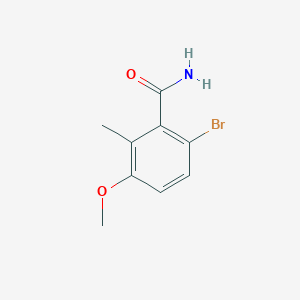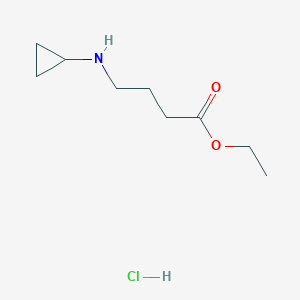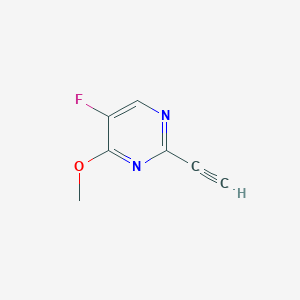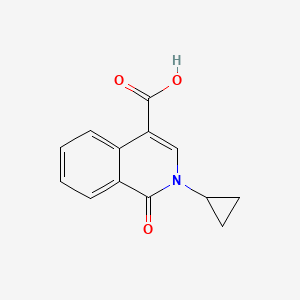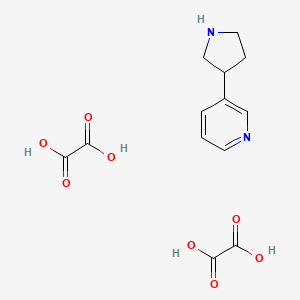
3-Pyrrolidin-3-ylpyridine dioxalate
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “3-Pyrrolidin-3-ylpyridine dioxalate” were not found, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors . Functionalization of preformed pyrrolidine rings, such as proline derivatives, is another common synthetic strategy .
Molecular Structure Analysis
The molecular structure of “3-Pyrrolidin-3-ylpyridine dioxalate” is represented by the linear formula C13H16N2O8 . The InChI code for this compound is 1S/C9H12N2.2C2H2O4/c1-2-8(6-10-4-1)9-3-5-11-7-9;23-1(4)2(5)6/h1-2,4,6,9,11H,3,5,7H2;2(H,3,4)(H,5,6) .
Physical And Chemical Properties Analysis
The compound is a white powder with a molecular weight of 328.28 . and should be stored at a temperature of 2-8°C .
Aplicaciones Científicas De Investigación
Pyrrolidines as Heterocyclic Organic Compounds
Pyrrolidines, including compounds like 3-Pyrrolidin-3-ylpyridine dioxalate, are significant in medicinal chemistry. They exhibit biological effects and are used in medicine, dyes, and agrochemical substances. The synthesis of pyrrolidines in a [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene shows polar nature and mild conditions leading to specific pyrrolidine products. This synthesis is crucial for understanding pyrrolidines chemistry (Żmigrodzka et al., 2022).
Organocatalysis and Asymmetric Synthesis
3-Pyrrolidin-3-ylpyridine dioxalate derivatives play a role in organocatalysis, particularly in asymmetric synthesis. For example, the compound 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol is an effective catalyst for asymmetric Michael addition. These reactions yield high enantioselectivities, essential for producing specific stereoisomers in pharmaceuticals (Cui Yan-fang, 2008).
Synthesis of Heterocyclic Compounds
The synthesis of benzoxazoles via an amine-catalyzed annulation using simple pyrrolidine demonstrates the versatility of pyrrolidines in synthesizing biologically and synthetically important compounds. This process utilizes the reactivity of C≡C triple bonds in ynals for conjugate addition reactions, indicating the chemical versatility of pyrrolidine-based reactions (Song et al., 2013).
Pyrrolidine Derivatives as Analogs of Nucleotides
Pyrrolidin-1-yl derivatives of pyrimidines and purines, incorporating phosphonomethoxy groups, have been prepared as analogs of 2′,3′-dideoxynucleotides. This synthesis involves constructing heterocyclic bases on the amino group of N-aminopyrrolidine, demonstrating the potential of pyrrolidine derivatives in mimicking nucleotide structures (Harnden et al., 1992).
Catalytic Applications and Bio-Oriented Synthesis
Pyrrolidine scaffolds, generated through 1,3-dipolar cycloadditions of azomethine ylides, are critical in natural products, pharmaceuticals, and biological probes. These reactions enable the construction of complex molecules with multiple stereocenters and are pivotal in biology-oriented synthesis, highlighting the biological relevance of pyrrolidine derivatives (Narayan et al., 2014).
Safety And Hazards
The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Direcciones Futuras
While specific future directions for “3-Pyrrolidin-3-ylpyridine dioxalate” were not found, the broader class of pyrrolidine alkaloids, which this compound belongs to, is being investigated for potential roles in cancer, autoimmune disorders, cardiovascular disease, and other medical conditions that may be associated with vitamin D deficiency .
Propiedades
IUPAC Name |
oxalic acid;3-pyrrolidin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2C2H2O4/c1-2-8(6-10-4-1)9-3-5-11-7-9;2*3-1(4)2(5)6/h1-2,4,6,9,11H,3,5,7H2;2*(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZMJTXCSCMPGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CN=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidin-3-ylpyridine dioxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



